N-(2-aminoethyl)-4-hydroxybenzamide
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Overview
Description
N-(2-aminoethyl)-4-hydroxybenzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
N-(2-aminoethyl)-4-hydroxybenzamide derivatives exhibit notable antibacterial and antifungal activities. These compounds, synthesized from isatoic anhydride and different hydroxamic acids, show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, compared to standard drugs (Mahesh et al., 2015).
Electropolymerization and Electrochemical Applications
The electrochemical oxidation of amino-substituted benzamide derivatives, including this compound, has been studied for their potential as powerful antioxidants. These compounds demonstrate significant electroactive behavior, useful in understanding the antioxidant activity of such substances (Jovanović et al., 2020).
Cancer Research and Histone Deacetylase Inhibition
This compound and its derivatives have been explored as potent histone deacetylase inhibitors with antitumor activities. Some specific derivatives have shown promising growth inhibitions against various tumor cells and improved water solubility, making them significant in cancer research (Maeda et al., 2004).
Bactericidal Effectiveness
Studies on substituted this compound compounds have shown their potential as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit rapid, concentration-dependent bactericidal effects, making them relevant in the development of new antibacterial agents (Zadrazilova et al., 2015).
Environmental Applications
Derivatives of this compound have been used in environmental applications, such as in the removal of heavy metals from aqueous solutions. For instance, one study utilized a composite material incorporating these compounds for the efficient removal of Ni(II) from water, demonstrating a high removal efficiency under optimized conditions (Rahman & Nasir, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-aminoethyl)-4-hydroxybenzamide, also known as AEMA
Mode of Action
Given its structural similarity to other amines , it may interact with its targets through hydrogen bonding, electrostatic interactions, or covalent bonding. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their polarity . The metabolism of amines often involves enzymatic processes, and they are typically excreted in the urine .
Result of Action
Amines can have a wide range of effects on cells, including altering membrane permeability, modulating enzyme activity, and affecting signal transduction pathways .
Properties
IUPAC Name |
N-(2-aminoethyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-1-3-8(12)4-2-7/h1-4,12H,5-6,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLWMQAFZSILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90437-28-8 |
Source
|
Record name | N-(2-aminoethyl)-4-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.